molecular formula C27H26N4O2S2 B301559 N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide

N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide

Cat. No. B301559
M. Wt: 502.7 g/mol
InChI Key: UJYCAGZKWRFKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects various biochemical and physiological processes in the body. In

Mechanism of Action

The mechanism of action of N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It also inhibits the activity of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain.
Biochemical and Physiological Effects:
N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also has neuroprotective effects and has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide in lab experiments is its broad range of activity against various cancer cell lines and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of more specific targets for this compound's activity, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the potential toxicity and side effects of this compound, which could inform its clinical development.

Synthesis Methods

The synthesis of N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 2-bromoethyl ethyl sulfide, followed by the reaction of the resulting compound with 4-phenylpiperazine and benzoyl chloride. This method yields a white crystalline powder with a melting point of 220-222°C.

Scientific Research Applications

N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide has been studied for its potential applications in scientific research. It has been found to have activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide

Molecular Formula

C27H26N4O2S2

Molecular Weight

502.7 g/mol

IUPAC Name

N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-2-(4-phenylpiperazine-1-carbonyl)benzamide

InChI

InChI=1S/C27H26N4O2S2/c1-2-34-27-29-23-13-12-19(18-24(23)35-27)28-25(32)21-10-6-7-11-22(21)26(33)31-16-14-30(15-17-31)20-8-4-3-5-9-20/h3-13,18H,2,14-17H2,1H3,(H,28,32)

InChI Key

UJYCAGZKWRFKKX-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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